N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
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Description
N-((4-benzyl-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C34H32N6O4S2 and its molecular weight is 652.79. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds derived from thiazole, pyrazole, and benzoxazole frameworks have been synthesized and evaluated for their antibacterial properties. For instance, thiazolyl pyrazole and benzoxazole derivatives exhibit significant antibacterial activities, suggesting potential for development into new antimicrobial agents (Landage, Thube, & Karale, 2019).
Anticancer and Antiviral Activities
Heterocyclic compounds, including oxadiazole and pyrazole derivatives, have been assessed for their pharmacological potential, showing noteworthy results in toxicity assessment, tumor inhibition, and free radical scavenging. These compounds demonstrate a promising avenue for developing new therapeutic agents with anticancer and antiviral capabilities (Faheem, 2018).
Antioxidant Additives
Thiazole-based compounds have been evaluated as antioxidant additives for lubricating oils, showcasing the chemical versatility of thiazole derivatives and their potential in industrial applications beyond pharmacology (Amer et al., 2011).
Anti-Inflammatory Activity
Research into novel compounds incorporating benzofuran and pyrazole units has revealed significant anti-inflammatory activity. Such studies highlight the therapeutic potential of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Molecular Docking and Enzyme Inhibition
The design and synthesis of benzothiazole/benzoxazole derivatives, incorporating 1,2,4-triazole, have shown promising results in enzyme inhibition, particularly against p38α MAP kinase, a target for anti-inflammatory drugs. This underscores the potential for developing new therapeutic agents based on these molecular frameworks (Tariq et al., 2018).
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O4S2/c1-43-26-16-14-25(15-17-26)29-19-28(30-13-8-18-45-30)38-40(29)33(42)23-46-34-37-36-31(39(34)21-24-9-4-2-5-10-24)20-35-32(41)22-44-27-11-6-3-7-12-27/h2-18,29H,19-23H2,1H3,(H,35,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDLTRJIXGUSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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